CCR5 Antagonist Activity: Quantitative Comparison of IC50 Values
The target compound demonstrates weak antagonist activity at the CCR5 receptor with an IC50 of 9,200 nM, measured in MOLT4 cells [1]. In contrast, a structurally distinct, potent CCR5 antagonist (not a direct analog) achieves an IC50 of 0.400 nM, representing a 23,000-fold difference in potency [2]. This comparison highlights that while the target compound is not a potent drug candidate itself, its activity confirms its utility as a starting scaffold or intermediate for the development of more potent CCR5 antagonists, rather than as a final therapeutic agent.
| Evidence Dimension | CCR5 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | 9,200 nM |
| Comparator Or Baseline | Potent CCR5 antagonist (BindingDB ID: BDBM50394601) – 0.400 nM |
| Quantified Difference | Target compound is 23,000-fold less potent than a potent comparator. |
| Conditions | Human MOLT4 cells; inhibition of CCl5-induced calcium mobilization after 1 hour. |
Why This Matters
This data confirms the compound's potential as a scaffold for medicinal chemistry optimization, not as a final drug candidate, guiding its appropriate use in early-stage research.
- [1] BindingDB. (n.d.). BDBM50387950 (CHEMBL2057534) IC50 data for CCR5 receptor. View Source
- [2] BindingDB. (n.d.). BDBM50394601 (CHEMBL2164217) IC50 data for CCR5 receptor. View Source
